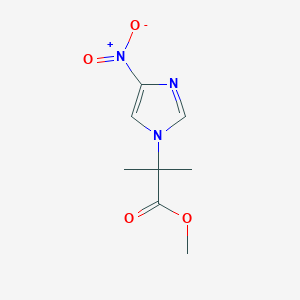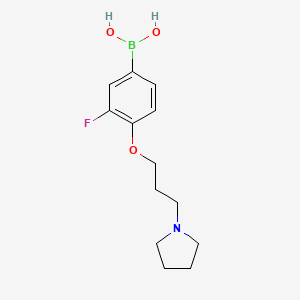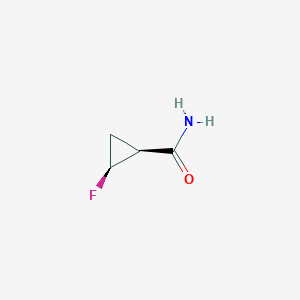
3-Chloro-2-(trifluoromethyl)isonicotinic acid
Übersicht
Beschreibung
3-Chloro-2-(trifluoromethyl)isonicotinic acid is a chemical compound with the CAS Number: 749875-02-3 . It has a molecular weight of 225.55 . It is a white to yellow solid at room temperature . It is stored in a refrigerator and shipped at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 3-chloro-2-(trifluoromethyl)isonicotinic acid . The InChI code is 1S/C7H3ClF3NO2/c8-4-3(6(13)14)1-2-12-5(4)7(9,10)11/h1-2H,(H,13,14) . This indicates that the compound has a pyridine ring with a carboxylic acid substituent .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 353.3±42.0 °C and a predicted density of 1.603±0.06 g/cm3 . The compound is stored under inert gas (nitrogen or Argon) at 2-8°C . The predicted pKa value is 1.39±0.28 .Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Properties
3-Chloro-2-(trifluoromethyl)isonicotinic acid and its derivatives, including isonicotinic acid, have been explored for their anti-inflammatory properties. A study reported the synthesis of substituted amides and esters of 2-chloroisonicotinic acid, demonstrating potential as effective anti-inflammatory agents (Pavlova et al., 2002).
Coordination Chemistry and Metal-Organic Frameworks
This compound plays a crucial role in coordination chemistry, particularly in the synthesis of metal-organic frameworks (MOFs). Research has shown its application in the construction of highly connected isonicotinic acid-based MOFs exhibiting properties like antiferromagnetic behavior and potential in photocatalytic degradation of pollutants (Zhou et al., 2020).
Synthesis of Complex Molecules
3-Chloro-2-(trifluoromethyl)isonicotinic acid has been used in the synthesis of complex molecules such as xanthine oxidoreductase inhibitors, showcasing its utility in medicinal chemistry and drug development (Huo et al., 2008).
Luminescent Materials
Studies have also explored the use of isonicotinic acid and its derivatives in creating luminescent materials, particularly in coordination with metal ions, demonstrating its potential in photonics and sensor technology (Wang & Yan, 2006).
Photovoltaic Applications
In the field of renewable energy, derivatives of isonicotinic acid have been investigated for their effectiveness in improving the photovoltaic performance of dye-sensitized solar cells. This highlights the compound's potential in enhancing renewable energy technologies (Bagheri & Dehghani, 2015).
Catalysis and Reactivity
The compound's role in catalysis and reactivity, particularly in trifluoromethylation reactions, has been researched. This demonstrates its application in synthetic chemistry for the development of various fluorinated compounds (Lishchynskyi et al., 2013).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .
Eigenschaften
IUPAC Name |
3-chloro-2-(trifluoromethyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO2/c8-4-3(6(13)14)1-2-12-5(4)7(9,10)11/h1-2H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVJBNXZJTBKRQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(=O)O)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40737308 | |
| Record name | 3-Chloro-2-(trifluoromethyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40737308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-(trifluoromethyl)isonicotinic acid | |
CAS RN |
749875-02-3 | |
| Record name | 3-Chloro-2-(trifluoromethyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40737308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Azaspiro[5.5]undecan-9-one hydrochloride](/img/structure/B1403076.png)
![3-(4-Methoxy-5-methylpyrimidin-2-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B1403077.png)
![Methyl 4-[(5-bromopentyl)thio]benzoate](/img/structure/B1403079.png)
![[3-(4-Fluoro-phenyl)-isoxazol-4-yl]-methanol](/img/structure/B1403080.png)

![2'-Chloro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] hydrochloride](/img/structure/B1403082.png)


![5-Fluoro-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol](/img/structure/B1403088.png)




